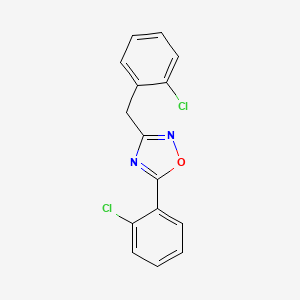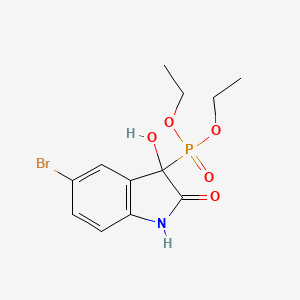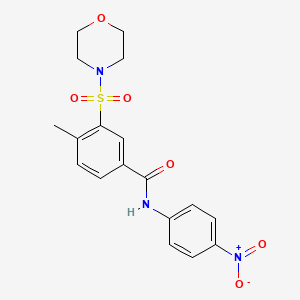
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, also known as MNSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNSB is a sulfonamide derivative and has been found to have various biological effects, including anti-inflammatory and anti-cancer properties. In
科学研究应用
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and inflammation. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been extensively studied and its biological effects are well documented. However, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. One potential direction is the development of new drugs based on the structure of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide. 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the limitations and potential side effects of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide, as well as its potential interactions with other drugs.
合成方法
The synthesis of 4-methyl-3-(4-morpholinylsulfonyl)-N-(4-nitrophenyl)benzamide involves the reaction of 4-nitrophenyl isocyanate with 4-methyl-3-(4-morpholinylsulfonyl)aniline. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.
属性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-2-3-14(12-17(13)28(25,26)20-8-10-27-11-9-20)18(22)19-15-4-6-16(7-5-15)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQTZJGZLEXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

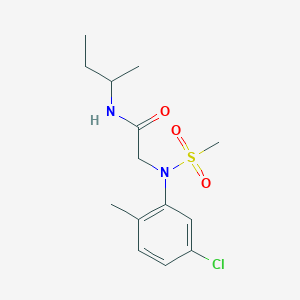
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)
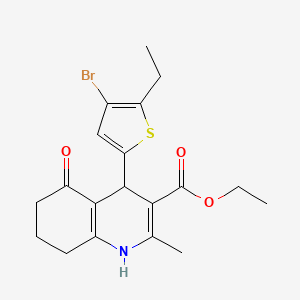
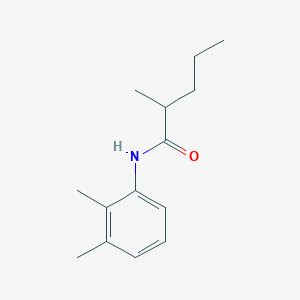
![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)

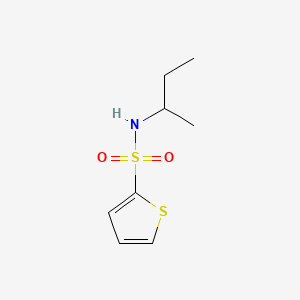
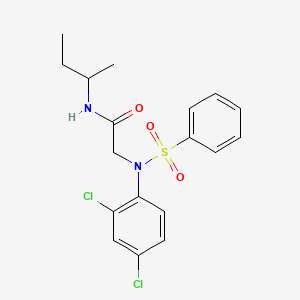
![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
